molecular formula C12H18O4 B2817066 Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate CAS No. 85407-72-3

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate

Cat. No.: B2817066
CAS No.: 85407-72-3
M. Wt: 226.272
InChI Key: CCZKVSFLPOANOJ-UHFFFAOYSA-N
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Description

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is an aliphatic diester characterized by a strained bicyclo[2.1.1]hexane core. This compound features two ethyl ester groups at the 1,4-positions of the bicyclic framework, which imparts unique steric and electronic properties. Its synthesis typically involves cyclization or alkylation strategies, as seen in analogous bicyclo compounds (e.g., dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate) . The compound is utilized in polymer chemistry and metal–organic frameworks (MOFs) due to its rigid, hydrophobic structure, which enhances thermal stability and modulates pore environments in materials .

Properties

IUPAC Name

diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-3-15-9(13)11-5-6-12(7-11,8-11)10(14)16-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZKVSFLPOANOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(C1)(C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 2-(bromomethyl)acrylate with a suitable nucleophile under controlled conditions . The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate serves as a valuable building block in the synthesis of bioactive compounds. Its bicyclic structure can mimic the spatial arrangement of certain natural products, potentially enhancing biological activity.

  • Bioisosterism : The compound is used as a bioisostere for benzene derivatives, which can improve pharmacokinetic properties such as solubility and metabolic stability. Bicyclic structures like this compound can disrupt planarity, which is beneficial for drug design aimed at increasing interactions with biological targets .
  • Synthesis of Anticancer Agents : Recent studies have indicated that derivatives of bicyclo[2.1.1]hexane exhibit significant anticancer activity. For example, modifications to the diethyl bicyclo[2.1.1]hexane framework have led to compounds that inhibit cancer cell proliferation through various mechanisms .

Materials Science Applications

The compound's unique structural features make it suitable for applications in materials science, particularly in the development of polymers and composites.

  • Polymer Additives : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its presence can improve the elasticity and toughness of materials used in various industrial applications .
  • Coatings and Adhesives : The compound has been explored as an additive in coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental degradation .

Synthetic Intermediate

This compound is also utilized as an intermediate in organic synthesis.

  • Modular Synthesis : The compound can be easily derivatized through various chemical transformations, allowing for the creation of complex molecules from simple precursors . This modular approach facilitates the rapid assembly of diverse chemical libraries for screening in pharmaceutical research.
  • Photochemical Reactions : Recent advancements have highlighted the use of photochemistry in synthesizing new derivatives from this compound, expanding its utility in synthetic organic chemistry .

Case Study 1: Anticancer Activity

A study published in 2022 demonstrated that modifications to diethyl bicyclo[2.1.1]hexane derivatives led to compounds with enhanced anticancer properties against specific cell lines, showcasing its potential in drug discovery .

Case Study 2: Polymer Development

Research conducted on the incorporation of this compound into polymer formulations revealed significant improvements in mechanical strength and thermal resistance compared to traditional additives .

Mechanism of Action

The mechanism of action of diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with molecular targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Bicycloalkane Dicarboxylates

The bicyclo[2.1.1]hexane scaffold distinguishes this compound from related alicyclic diesters. Key structural analogs include:

Compound Name Bicyclo System Ester Groups Key Applications
Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate [2.1.1] Ethyl Polymers, MOFs
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) [2.2.2] Methyl High-Tg copolyesters
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate [2.2.1] Methyl Experimental polymers
O4-tert-Butyl O1-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate [2.1.1] tert-Butyl/Methyl Discontinued (research use)

Structural Insights :

  • Ring Strain : The bicyclo[2.1.1]hexane system introduces higher strain compared to larger bicyclo[2.2.2]octane or bicyclo[2.2.1]heptane analogs, influencing reactivity and conformational rigidity .
  • Ester Group Effects : Ethyl esters in the target compound may enhance hydrophobicity and reduce crystallinity compared to methyl esters in DMCD-2, which are preferred in high-Tg polymers .

Physicochemical Properties

Thermal Stability and Glass Transition Temperature (Tg)
  • DMCD-2 : Exhibits a Tg of up to 115°C in copolyesters, attributed to the rigid [2.2.2]octane framework .
  • Cyclohexane Derivatives : cis-1,4-Cyclohexanedicarboxylic acid (Tg ~90–100°C in polymers) serves as a benchmark for aliphatic diesters .
Hydrophobicity and Solubility
  • The bicyclo[2.1.1]hexane core enhances hydrophobicity compared to linear aliphatic diesters, improving compatibility with nonpolar substrates in MOFs .
  • Dimethyl analogs (e.g., DMCD-2) show moderate solubility in polar aprotic solvents, whereas ethyl esters may improve solubility in less polar media .
Metal–Organic Frameworks (MOFs)
  • This compound : Its aliphatic nature and hydrophobicity make it suitable for tuning MOF pore environments for hydrocarbon adsorption .
  • Comparison with Aromatic Ligands : Unlike aromatic terephthalate (bdc²⁻), bicyclo[2.1.1]hexane derivatives reduce π-π interactions, favoring selective guest binding .

Commercial Availability and Regulatory Status

  • This compound : Available industrially (e.g., CHEMLYTE SOLUTIONS) in ≥95% purity .
  • DMCD-2 : Widely used in research, with detailed safety data (GHS-compliant SDS) .

Biological Activity

Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features and potential biological activities make it a subject of ongoing investigation.

Chemical Structure and Properties

This compound (C12_{12}H18_{18}O4_4) consists of a bicyclic framework with two carboxylate ester groups. The bicyclic structure provides rigidity and unique spatial orientation, which can influence its interactions with biological targets.

Summary of Structural Features

FeatureDescription
Molecular FormulaC12_{12}H18_{18}O4_4
Bicyclic StructureBicyclo[2.1.1]hexane
Functional GroupsTwo ester groups (carboxylates)

The biological activity of this compound is hypothesized to involve interactions with enzymes or receptors in biological systems. The compound may modulate enzyme activity or receptor binding due to its structural characteristics, allowing it to fit into active sites or binding pockets effectively.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit antitumor properties by inhibiting specific kinases involved in cancer progression . The mechanism often involves covalent modification of target proteins.
  • Antimicrobial Properties : Analogous compounds have demonstrated antimicrobial activities, suggesting that this compound may also possess similar effects against various pathogens.
  • Enzyme Inhibition : The compound's ability to interact with enzymes could lead to inhibition of metabolic pathways, which is a common strategy in drug development for conditions like cancer and infections .

Case Studies and Research Findings

Several studies have explored the biological implications of bicyclic compounds similar to this compound:

  • Study 1 : A study investigating the interaction of bicyclic dicarboxylates with protein kinases found that these compounds could significantly inhibit kinase activity, leading to reduced cell proliferation in cancer cell lines .
  • Study 2 : Another research effort focused on the synthesis and evaluation of derivatives of bicyclic compounds for their antimicrobial properties showed promising results against Gram-positive bacteria, indicating potential therapeutic applications for this compound.

Comparison with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

Compound NameStructure TypeBiological Activity
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylateBicyclicSimilar enzyme inhibition properties
Bicyclo[3.3.0]octane-2,6-dicarboxylic acidLarger bicyclic structureDifferent reactivity patterns
3-Methylbicyclo[2.2.0]hexaneSmaller bicyclic structureLess functionalized; lower biological activity

Q & A

Q. What are the established synthetic routes for Diethyl Bicyclo[2.1.1]hexane-1,4-dicarboxylate, and how can reaction yields be optimized?

The compound can be synthesized via alkylation of cyclohexane diester monoenolates with 1,2-dihaloethane, followed by base-induced cyclization. A one-pot procedure for analogous bicyclo compounds (e.g., dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate) achieved yields of ~60–70% by using bisenolate intermediates . Optimization involves controlling reaction temperature (0–5°C during alkylation) and using polar aprotic solvents (e.g., THF). Post-synthesis purification via fractional distillation or column chromatography is recommended.

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm ester functionality and bridgehead stereochemistry. For example, bicyclo[2.2.1]heptane derivatives show distinct bridgehead proton signals at δ 1.8–2.2 ppm .
  • Size Exclusion Chromatography (SEC): Determines molecular weight distribution in polymer applications (e.g., copolyesters with Tg >100°C) .
  • Differential Scanning Calorimetry (DSC): Identifies thermal transitions (e.g., Tg of 115°C for bicyclo[2.2.2]octane-based polymers) .

Q. What are the primary applications of bicyclohexane dicarboxylates in materials science?

Non-planar bicyclo dicarboxylates (e.g., bicyclo[2.2.2]octane-1,4-dicarboxylate) enhance pore contouring in metal-organic frameworks (MOFs), reversing adsorption selectivity (e.g., benzene vs. cyclohexane) compared to aromatic analogs . They also enable optical transparency in MOFs down to 240 nm .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations predict molecular geometry, frontier orbitals, and electrostatic potential surfaces. For analogous diesters (e.g., pyrrole-3,4-dicarboxylates), DFT revealed intramolecular hydrogen bonding and charge delocalization, guiding reactivity predictions . Use software like Gaussian with B3LYP/6-31G(d) basis sets for accurate modeling.

Q. How should researchers resolve contradictions in thermal stability data for bicyclohexane dicarboxylate-based polymers?

Discrepancies in Tg or decomposition temperatures (e.g., ±5°C variation) may arise from differences in copolymer composition or measurement techniques. Cross-validate using:

  • Thermogravimetric Analysis (TGA): Quantifies decomposition onset temperatures.
  • Dynamic Mechanical Analysis (DMA): Measures viscoelastic transitions (e.g., β-relaxations from cyclohexylene ring dynamics) . Standardize annealing protocols to minimize crystallinity effects.

Q. What strategies enhance the enantioselective synthesis of bicyclo[2.1.1]hexane derivatives?

Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) can induce asymmetry. For bicyclo[2.2.1]heptane systems, asymmetric alkylation with (-)-sparteine achieved >90% enantiomeric excess . Monitor stereochemistry via chiral HPLC or 1H^1H-NMR with shift reagents.

Methodological Challenges

Q. How can researchers address low solubility of bicyclo[2.1.1]hexane derivatives in polymerization reactions?

  • Use high-boiling solvents (e.g., diphenyl ether) at elevated temperatures (160–200°C).
  • Incorporate flexible comonomers (e.g., ethylene glycol) to reduce rigidity .
  • Optimize monomer feed ratios (e.g., 30:70 EG:CHDM) to balance solubility and Tg .

Q. What experimental designs mitigate side reactions during cyclization of haloethylated precursors?

  • Employ slow addition of base (e.g., KOtBu) to prevent exothermic runaway.
  • Use phase-transfer catalysts (e.g., 18-crown-6) to improve reaction homogeneity.
  • Monitor intermediates via GC-MS or in situ IR spectroscopy .

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